2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by three key structural motifs:
- Piperazinyl substitution: A 4-(3-chlorophenyl)piperazine group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core.
- Thiazolidinone moiety: A (Z)-configured thioxo-thiazolidinone group at position 3, modified with a tetrahydrofuranmethyl substituent.
- Fused heterocyclic core: The pyrido[1,2-a]pyrimidin-4-one scaffold, which is a bicyclic system known for its pharmacological versatility .
Properties
Molecular Formula |
C27H26ClN5O3S2 |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26ClN5O3S2/c28-18-5-3-6-19(15-18)30-10-12-31(13-11-30)24-21(25(34)32-9-2-1-8-23(32)29-24)16-22-26(35)33(27(37)38-22)17-20-7-4-14-36-20/h1-3,5-6,8-9,15-16,20H,4,7,10-14,17H2/b22-16- |
InChI Key |
MCKVUEBFXRSXNV-JWGURIENSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences : The piperazinyl group is substituted with a methyl group instead of 3-chlorophenyl.
- Functional Implications: The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding affinity compared to the methyl analog. Both compounds retain the thioxo-thiazolidinone and tetrahydrofuranmethyl groups, which likely contribute to stereoelectronic effects and metabolic stability .
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44f)
- Structural Differences : Features a pyrido[3,4-d]pyrimidin-4-one core instead of pyrido[1,2-a]pyrimidin-4-one, with a phenylpiperazine group linked via a methylene bridge.
- Functional Implications: The pyrido[3,4-d]pyrimidinone core may alter electronic distribution, affecting interactions with kinase ATP-binding pockets.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives (6a-j)
- Structural Differences: Piperazine is connected via an ethyl linker, and the core lacks the thioxo-thiazolidinone substituent.
- Functional Implications :
Structural and Functional Comparison Table
Key Research Findings and Trends
Thioxo-Thiazolidinone Role: The Z-configuration of the thioxo-thiazolidinone group in the target compound may enhance interactions with cysteine residues in kinases or proteases, a feature absent in simpler pyrido[1,2-a]pyrimidinones .
Piperazine Modifications: 3-Chlorophenyl substitution (target compound) vs. methyl (analog) or phenyl (44f) groups influences pharmacokinetics. Chlorine’s electronegativity may improve target engagement .
Core Scaffold Diversity: Pyrido[3,4-d]pyrimidinones (e.g., 44f) and pyrido[1,2-a]pyrimidinones exhibit divergent electronic profiles, impacting their suitability for specific targets like PI3K/mTOR .
Biological Activity
The compound 2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine moiety linked to a pyrido-pyrimidine core, which is further substituted with a thiazolidine derivative. The presence of the 3-chlorophenyl group is notable for its potential influence on receptor binding and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
GPCR Interaction
The compound may act as an antagonist or agonist at specific receptor sites, influencing intracellular signaling pathways. For instance, the modulation of serotonin receptors can lead to alterations in mood and anxiety levels, while dopamine receptor interactions may affect reward pathways.
Anticancer Properties
Recent studies have suggested that this compound exhibits potential anticancer activity. In vitro assays demonstrated that it can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The mechanism appears to involve the inhibition of Mcl-1 , a protein that plays a critical role in cell survival.
Neuropharmacological Effects
The compound's piperazine structure suggests possible neuropharmacological effects. Preliminary studies indicate it may have anxiolytic properties, potentially through modulation of serotonin receptors. This aligns with findings from related compounds that target the 5-HT1A receptor subtype.
Case Studies
-
Cancer Cell Line Study
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
-
Behavioral Study in Rodents
- Objective : To assess anxiolytic effects.
- Method : Rodents were administered the compound prior to exposure to stress-inducing environments.
- Results : Treated animals showed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
